3,7-Difluoro-6-methoxyquinoline
Description
3,7-Difluoro-6-methoxyquinoline is a fluorinated quinoline derivative characterized by fluorine substituents at positions 3 and 7 and a methoxy group at position 6. This compound’s structure imparts unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. Its fluorine atoms enhance electronegativity and metabolic stability, while the methoxy group contributes to solubility modulation and hydrogen-bonding interactions .
Properties
Molecular Formula |
C10H7F2NO |
|---|---|
Molecular Weight |
195.16 g/mol |
IUPAC Name |
3,7-difluoro-6-methoxyquinoline |
InChI |
InChI=1S/C10H7F2NO/c1-14-10-3-6-2-7(11)5-13-9(6)4-8(10)12/h2-5H,1H3 |
InChI Key |
JCJIHFVWSPNUOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Difluoro-6-methoxyquinoline typically involves the introduction of fluorine atoms into the quinoline ring system. One common method is the nucleophilic substitution of fluorine atoms on a pre-formed quinoline scaffold. This can be achieved through reactions involving fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods depends on the availability of starting materials and the efficiency of the fluorination reactions .
Chemical Reactions Analysis
Types of Reactions
3,7-Difluoro-6-methoxyquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Cross-Coupling: Catalysts like palladium or nickel complexes in the presence of ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinolines, while oxidation and reduction can lead to quinoline N-oxides or dihydroquinolines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that 3,7-difluoro-6-methoxyquinoline exhibits notable antimicrobial properties. Fluorinated quinolines are often investigated for their effectiveness against various bacterial strains, including resistant pathogens. Studies have demonstrated that this compound can inhibit the growth of bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa, making it a candidate for developing new antibacterial agents .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Its structure allows it to interact with specific biological targets implicated in cancer progression. For instance, it has shown inhibitory activity against certain kinases involved in tumor growth, such as VEGFR-2 and c-Met, with IC50 values indicating significant potency . This dual inhibitory action suggests that this compound could serve as a scaffold for designing novel anticancer drugs.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological efficacy. The presence of electron-withdrawing fluorine atoms enhances the compound's ability to interact with biological targets, while the methoxy group may influence solubility and bioavailability . Various derivatives have been synthesized to explore modifications that enhance potency or selectivity against specific targets.
Antimicrobial Efficacy
A notable study highlighted the efficacy of this compound derivatives against drug-resistant strains of bacteria. The results showed a significant reduction in bacterial load in treated models compared to controls, suggesting potential for clinical application in treating infections caused by resistant organisms .
Cancer Treatment Potential
In another case study, researchers evaluated the compound's effects on human cancer cell lines, demonstrating its ability to induce apoptosis in malignant cells while sparing normal cells. This selectivity is critical for developing effective cancer therapies with reduced side effects .
Mechanism of Action
The mechanism of action of 3,7-Difluoro-6-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to increased biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences between 3,7-Difluoro-6-methoxyquinoline and related quinoline derivatives:
| Compound Name | Substituents (Position) | Functional Groups | Key Structural Notes |
|---|---|---|---|
| This compound | F (3,7), OCH₃ (6) | Fluorine, Methoxy | Symmetric fluorine substitution |
| 7-Fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylic acid | F (7), OCH₃ (6), COOH (3) | Carboxylic acid, Methoxy, Fluorine | Acidic group enhances polarity |
| Ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Br (6), F (8), COOEt (3) | Bromine, Fluorine, Ester | Bromine increases steric bulk |
| 3-Chloro-6-fluoro-7-methoxyisoquinoline | Cl (3), F (6), OCH₃ (7) | Chlorine, Fluorine, Methoxy | Isoquinoline backbone differs |
| 6-[Difluoro(6-phenyl-triazolo-triazin-3-yl)methyl]quinoline | Difluoro-phenyl-triazolo group (6) | Triazolo-triazine fused ring | Extended π-conjugation system |
Structural Insights :
- Fluorine vs. Carboxylic Acid: Replacing fluorine at position 3 with a carboxylic acid (as in 7-Fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylic acid) drastically increases polarity, reducing membrane permeability but enhancing water solubility .
- Isoquinoline Backbone: 3-Chloro-6-fluoro-7-methoxyisoquinoline shares substituent positions but differs in the fused benzene ring orientation, altering electronic distribution .
- Triazolo-Triazine Fusion : The compound from incorporates a bulky heterocyclic group, which may enhance binding to aromatic receptors but reduce metabolic stability .
Physicochemical Properties
| Property | This compound | 7-Fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylic acid | Ethyl 6-bromo-8-fluoro-4-oxo-quinoline-3-carboxylate |
|---|---|---|---|
| LogP (Predicted) | ~2.1 (moderate lipophilicity) | ~0.8 (high polarity) | ~2.5 (higher lipophilicity) |
| Solubility (Water) | Low | Moderate | Very low |
| Metabolic Stability | High (fluorine shields oxidation) | Moderate (acid group susceptible to conjugation) | Moderate (ester hydrolysis) |
Biological Activity
3,7-Difluoro-6-methoxyquinoline is a fluorinated derivative of quinoline, notable for its unique substitution pattern that enhances its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory, antibacterial, and anticancer domains. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Fluorine Atoms : Located at the 3 and 7 positions.
- Methoxy Group : Positioned at the 6 position.
This specific arrangement contributes to its distinct chemical properties and biological activities. The presence of fluorine enhances the compound's lipophilicity and binding affinity to biological targets, which is crucial for its pharmacological efficacy.
The biological activity of this compound is largely attributed to its interaction with various molecular targets. The fluorine atoms play a significant role in increasing binding affinity to enzymes and receptors. Notably, studies have indicated that this compound may inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes .
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. For instance:
- In Vitro Studies : The compound has shown promising results against various cancer cell lines. A study highlighted that derivatives of quinoline exhibit high potency against colorectal cancer cells with IC50 values significantly lower than standard treatments .
| Compound | Cell Line | IC50 (μM) | Comparison |
|---|---|---|---|
| This compound | COLO 205 | <0.11 | >90-fold more potent than Regorafenib |
| Other Derivative | FHC (normal) | >10 | - |
Antibacterial Activity
This compound has also been investigated for its antibacterial properties:
- Broad-Spectrum Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. In comparative studies, it exhibited lower minimum inhibitory concentrations (MICs) than standard antibiotics like ciprofloxacin .
| Bacterial Strain | MIC (μg/mL) | Standard Drug MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 4–16 | 0.125–0.5 |
| Escherichia coli | 8–32 | 0.125–0.5 |
Anti-inflammatory Applications
A patent application has detailed the use of quinoline derivatives as selective COX-II inhibitors for treating inflammatory diseases such as arthritis and myositis. The potential therapeutic effects of this compound in this context are being explored due to its ability to modulate inflammatory pathways effectively .
Drug Development Potential
The compound is being studied for its potential in drug development aimed at various diseases due to its dual action as an antibacterial and anticancer agent. Its unique structure allows for modifications that could enhance efficacy or reduce side effects compared to existing therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
